molecular formula C10H11NO2 B019303 4-(2-Hydroxyethyl)indolin-2-one CAS No. 139122-19-3

4-(2-Hydroxyethyl)indolin-2-one

Cat. No. B019303
CAS RN: 139122-19-3
M. Wt: 177.2 g/mol
InChI Key: QRTHVOUKWCEPKJ-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)indolin-2-one is a chemical compound with the molecular formula C10H11NO2 . It is a key intermediate in the synthesis of dopaminergic agonists such as ropinirole, a drug used in the treatment of Parkinson’s disease and restless legs syndrome .


Synthesis Analysis

The synthesis of 4-(2-Hydroxyethyl)indolin-2-one starts from commercially available 2-(2-methyl-3-nitrophenyl)acetic acid, which is converted in five steps into the desired target compound . This procedure offers a convenient alternative route to existing methodologies, given its milder reaction conditions, ease of implementation, and its overall yield (59 %) .


Molecular Structure Analysis

The molecular weight of 4-(2-Hydroxyethyl)indolin-2-one is 177.20 g/mol . The IUPAC name is 4-(2-hydroxyethyl)-1,3-dihydroindol-2-one .


Chemical Reactions Analysis

4-(2-Hydroxyethyl)indolin-2-one is a key intermediate in the synthesis of dopaminergic agonists such as ropinirole . It is also an important building block in the synthesis of two sets of protein kinase inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Hydroxyethyl)indolin-2-one include a molecular weight of 177.20 g/mol . It has 2 hydrogen bond donors .

Scientific Research Applications

Dopamine Receptor Agonists

4-(2-Hydroxyethyl)indolin-2-one is a key intermediate in the synthesis of dopaminergic agonists . These are a class of drugs that are used to stimulate dopamine receptors in the brain. They are commonly used in the treatment of disorders such as Parkinson’s disease and restless legs syndrome .

Treatment of Parkinson’s Disease

One of the specific applications of 4-(2-Hydroxyethyl)indolin-2-one is in the synthesis of Ropinirole . Ropinirole is a drug that is used in the treatment of Parkinson’s disease . It works by stimulating dopamine receptors in the brain, which helps to improve motor function in patients with Parkinson’s disease .

Treatment of Restless Legs Syndrome

Ropinirole, which is synthesized using 4-(2-Hydroxyethyl)indolin-2-one, is also used in the treatment of restless legs syndrome . This is a condition characterized by an irresistible urge to move the legs, often accompanied by uncomfortable sensations .

Protein Kinase Inhibitors

4-(2-Hydroxyethyl)indolin-2-one is also used in the synthesis of two sets of protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibitors of these enzymes can be used in the treatment of various diseases, including cancer .

Treatment of Bipolar Depression

Ropinirole, synthesized using 4-(2-Hydroxyethyl)indolin-2-one, is being tested for the treatment of bipolar depression . This is a mental disorder characterized by periods of depression and periods of elevated mood .

Treatment of Cocaine Abuse

Recent studies have shown that Ropinirole can be effective at reducing the subjective “rush” of and craving for cocaine . This suggests that 4-(2-Hydroxyethyl)indolin-2-one could potentially be used in the development of treatments for cocaine abuse .

Future Directions

4-(2-Hydroxyethyl)indolin-2-one is a key intermediate in the synthesis of dopaminergic agonists such as ropinirole . It is also an important building block in the synthesis of two sets of protein kinase inhibitors . These compounds are potentially useful as anticancer agents . Therefore, future research may focus on exploring these and other potential applications of 4-(2-Hydroxyethyl)indolin-2-one.

properties

IUPAC Name

4-(2-hydroxyethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-5-4-7-2-1-3-9-8(7)6-10(13)11-9/h1-3,12H,4-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTHVOUKWCEPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251686
Record name 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)indolin-2-one

CAS RN

139122-19-3
Record name 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one
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Record name 4-(2-Hydroxyethyl)indolin-2-one
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Record name 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one
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Record name 4-(2-Hydroxyethyl)indolin-2-one
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Record name 4-(2-HYDROXYETHYL)INDOLIN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-(2-hydroxyethyl)indolin-2-one a valuable compound in medicinal chemistry?

A1: 4-(2-Hydroxyethyl)indolin-2-one has emerged as a key building block in the synthesis of various pharmaceuticals. [] Its structure allows for modifications that can lead to compounds with activity as dopamine receptor agonists or protein kinase inhibitors. [] This versatility makes it an attractive target for researchers exploring treatments for a wide array of conditions.

Q2: The provided abstract mentions the compound's role as an "intermediate." Could you elaborate on what this means in the context of drug development?

A2: An "intermediate" in drug development refers to a compound that serves as a stepping stone in a multi-step synthesis. While 4-(2-hydroxyethyl)indolin-2-one itself may not be the final drug, its structure provides a scaffold upon which further chemical modifications can be made. [] These modifications are crucial for optimizing the desired biological activity, potency, and selectivity of the final drug candidate.

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